molecular formula C9H7IO2 B13779985 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

Cat. No.: B13779985
M. Wt: 274.05 g/mol
InChI Key: AACFKGATIHVYBK-ARJAWSKDSA-N
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Description

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is an organic compound characterized by the presence of an iodoethenyl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole typically involves the iodination of a precursor compound, such as 1,3-benzodioxole, followed by the introduction of the ethenyl group. One common method involves the use of iodine and a suitable base under controlled conditions to achieve the desired iodination. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-2-bromoethenyl]-1,3-benzodioxole
  • 5-[(Z)-2-chloroethenyl]-1,3-benzodioxole
  • 5-[(Z)-2-fluoroethenyl]-1,3-benzodioxole

Uniqueness

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7IO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3-

InChI Key

AACFKGATIHVYBK-ARJAWSKDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CI

Origin of Product

United States

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